For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Structure of 11-Deoxymogroside V
This document provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 11-Deoxymogroside V, a cucurbitane triterpene glycoside isolated from Siraitia grosvenorii (monk fruit).
Chemical Identity and Physicochemical Properties
11-Deoxymogroside V is a complex triterpenoid (B12794562) glycoside. Its core structure is a tetracyclic triterpene, mogrol, lacking a hydroxyl group at the C-11 position, which is characteristic of the more common mogroside V. This aglycone is decorated with five glucose units.
| Identifier | Value | Reference |
| IUPAC Name | (3β,9β,10α,24R)-3-[(O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-25-hydroxy-9-methyl-19-norlanost-5-en-24-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside | N/A |
| Synonyms | 11-Dehydroxy-mogroside V | [1] |
| CAS Number | 1707161-17-8 | [1] |
| Chemical Formula | C60H102O28 | [1][2] |
| Molecular Weight | 1271.44 g/mol | [2] |
| Structure Type | Cucurbitane Triterpenoid Glycoside |
| Physicochemical Property | Description | Reference |
| Appearance | Inferred to be a white to off-white solid | |
| Solubility | Soluble in Methanol, Water, and DMSO | |
| Storage Temperature | 2-8°C |
Chemical Structure
The structure of 11-Deoxymogroside V consists of the aglycone, 11-deoxymogrol, linked to five β-D-glucose moieties. Two glucose units are attached at the C-3 position of the triterpene core, forming a gentiobiosyl chain. The remaining three glucose units are attached at the C-24 position.
Caption: Simplified 2D graph of 11-Deoxymogroside V structure.
Spectral Data for Structural Elucidation
| Technique | Predicted Key Features | Reference |
| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's methyl, methylene, and methine protons.- Anomeric proton signals for the five glycosidic linkages between δ 4.5-5.5 ppm.- Crucially, the absence of a downfield signal corresponding to a proton on a hydroxyl-bearing carbon at the C-11 position. | |
| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton.- Signals for the olefinic carbons of the C5-C6 double bond around δ 120-145 ppm.- Anomeric carbon signals for the sugar moieties between δ 95-105 ppm.- The chemical shift for the C-11 carbon will be significantly different from that of Mogroside V, reflecting the absence of a hydroxyl group. | |
| Mass Spectrometry (MS) | - Electrospray Ionization (ESI) in negative ion mode would show a prominent [M-H]⁻ ion.- Fragmentation would likely proceed via the sequential loss of glucose units (162 Da). |
Experimental Protocols
Isolation and Purification
The isolation of 11-Deoxymogroside V from the crude extract of Siraitia grosvenorii follows a multi-step chromatographic process typical for mogrosides.
Caption: General workflow for the isolation of mogrosides.
A specific protocol for related mogrosides involves:
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Primary Preparative HPLC: A crude extract is purified on a C-18 column.
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Mobile Phase: A gradient system is employed, for example, using water with 0.05% acetic acid (A) and acetonitrile (B52724) with 0.05% acetic acid (B).
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Detection: Fractions are monitored using UV detection, typically around 225 nm.
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Final Purification: Collected fractions containing the target compound are often subjected to further purification steps to achieve high purity.
Structure Elucidation
The chemical structure is confirmed using a combination of modern spectroscopic techniques.
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Sample Preparation: For NMR, samples are dissolved in deuterated solvents like methanol-d4 (B120146) (CD3OD). For MS, samples are diluted in a 50:50 mixture of acetonitrile and water for direct infusion via electrospray ionization (ESI).
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NMR Spectroscopy: A full suite of 1D and 2D NMR experiments is conducted:
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¹H NMR: To identify proton environments.
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¹³C NMR: To identify carbon environments.
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COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
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Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-TOF) is used to determine the accurate mass and elemental composition. MS/MS fragmentation patterns help confirm the sequence and linkage of the sugar moieties.
Biological Context and Signaling
While research on 11-Deoxymogroside V is limited, the biological activities of the closely related and abundant Mogroside V provide a valuable frame of reference. Mogroside V is known to modulate glucose and lipid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This pathway is a central regulator of cellular energy homeostasis.
Caption: Potential signaling pathway modulated by mogrosides.
Given the structural similarity, it is hypothesized that 11-Deoxymogroside V may exhibit similar bioactivities, making it a compound of interest for metabolic research and drug development. The absence of the C-11 hydroxyl group could, however, influence its binding affinity to biological targets and its overall pharmacological profile.
